An In-depth Technical Guide to 9-ethynyl-9H-carbazole: Structure, Properties, and Applications
An In-depth Technical Guide to 9-ethynyl-9H-carbazole: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of 9-ethynyl-9H-carbazole, a versatile heterocyclic compound with significant potential in materials science and drug development. This document delves into its chemical structure, physicochemical properties, synthesis, and key applications, offering valuable insights for researchers, scientists, and professionals in related fields.
Introduction to 9-ethynyl-9H-carbazole: A Molecule of Interest
9-ethynyl-9H-carbazole is an aromatic heterocyclic organic compound featuring a carbazole nucleus functionalized with an ethynyl group at the 9-position (the nitrogen atom). The carbazole moiety, a tricyclic structure with two benzene rings fused to a central nitrogen-containing five-membered ring, is known for its electron-rich nature, rigidity, and charge-transport properties. The introduction of the reactive ethynyl group (a carbon-carbon triple bond) at the nitrogen atom opens up a vast chemical space for derivatization and polymerization, making 9-ethynyl-9H-carbazole a valuable building block in organic synthesis.
The unique electronic and structural features of this molecule have garnered significant interest in various scientific domains. Its potential applications span from the development of novel organic electronic materials to the synthesis of biologically active compounds. This guide aims to provide a detailed technical resource for understanding and utilizing this promising molecule.
Chemical Structure and Physicochemical Properties
The chemical structure of 9-ethynyl-9H-carbazole is characterized by its planar carbazole core and the linear ethynyl substituent. The nitrogen atom's lone pair of electrons participates in the aromatic system, influencing the molecule's electronic properties.
Molecular Formula: C₁₄H₉N[1]
Molecular Weight: 191.23 g/mol
The crystal structure of 9-ethynyl-9H-carbazole has been characterized, revealing a largely planar molecular geometry. Key bond lengths include N-C(sp) distances of approximately 1.350-1.353 Å and acetylene C≡C bond lengths of about 1.189-1.190 Å.[1]
Physicochemical Data
| Property | Value | Source/Comment |
| Molecular Formula | C₁₄H₉N | [1] |
| Molecular Weight | 191.23 g/mol | Calculated |
| Melting Point | Data not available | Expected to be a solid at room temperature. |
| Boiling Point | Data not available | Likely to decompose at higher temperatures. |
| Solubility | Data not available | Expected to be soluble in common organic solvents like THF, CH₂Cl₂, and chloroform. |
Spectroscopic Properties
Detailed spectroscopic data for 9-ethynyl-9H-carbazole is not extensively reported. However, the expected characteristic signals based on its structure and data from related compounds are outlined below.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the carbazole ring system, typically in the range of 7.0-8.5 ppm. A key singlet for the acetylenic proton (≡C-H) would be expected further upfield. For comparison, in 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole, the carbazolyl protons appear in the 7.43-8.26 ppm range.[3]
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¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons of the carbazole core and two distinct signals for the sp-hybridized carbons of the ethynyl group. In a related derivative, the quaternary carbons of the ethynyl groups resonate at approximately 87.1 and 95.5 ppm.[3]
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FTIR: The infrared spectrum is a valuable tool for identifying the key functional groups. A characteristic sharp absorption band for the C≡C stretching vibration is expected around 2100-2200 cm⁻¹. The ≡C-H stretching vibration should appear as a sharp peak around 3300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, and C=C stretching bands for the aromatic rings would be observed in the 1450-1600 cm⁻¹ region.[4][5]
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UV-Vis: The UV-Vis absorption spectrum, typically recorded in a solvent like tetrahydrofuran (THF), would exhibit absorption bands corresponding to the π-π* transitions of the conjugated carbazole system.[6]
Synthesis of 9-ethynyl-9H-carbazole
The synthesis of 9-ethynyl-9H-carbazole is most effectively achieved through a two-step sequence involving a Sonogashira coupling reaction followed by a deprotection step. This approach offers a versatile and high-yielding route to the target molecule.
Synthetic Strategy Overview
The general strategy involves the palladium-catalyzed cross-coupling of a 9-halo-9H-carbazole (typically 9-bromo-9H-carbazole) with a protected acetylene derivative, such as ethynyltrimethylsilane ((CH₃)₃SiC≡CH). The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling reactions.[7] The subsequent removal of the TMS group yields the desired 9-ethynyl-9H-carbazole.
Caption: General synthetic workflow for 9-ethynyl-9H-carbazole.
Detailed Experimental Protocol
The following is a representative, self-validating protocol based on established Sonogashira coupling and deprotection methodologies.[7][8]
Step 1: Synthesis of 9-((Trimethylsilyl)ethynyl)-9H-carbazole (Sonogashira Coupling)
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Rationale: This step utilizes the robust and versatile Sonogashira coupling to form the C(sp)-N bond. A palladium catalyst, typically with a phosphine ligand, facilitates the catalytic cycle, while a copper(I) co-catalyst is often used to activate the alkyne. An amine base is required to neutralize the hydrogen halide formed during the reaction.[9]
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 9-bromo-9H-carbazole (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), and copper(I) iodide (CuI, 0.04-0.10 eq).
-
Add a suitable solvent system, such as a mixture of degassed toluene and triethylamine (Et₃N) (e.g., 2:1 v/v).
-
To the stirred suspension, add ethynyltrimethylsilane (1.2-1.5 eq) dropwise.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated amine salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 9-((trimethylsilyl)ethynyl)-9H-carbazole.
-
Step 2: Synthesis of 9-ethynyl-9H-carbazole (Deprotection)
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Rationale: The removal of the trimethylsilyl protecting group is typically achieved under mild basic or fluoride-mediated conditions. Potassium carbonate in methanol is a common and effective method.[8] Alternatively, a fluoride source like tetrabutylammonium fluoride (TBAF) can be used.[10]
-
Procedure (using K₂CO₃/Methanol):
-
Dissolve the 9-((trimethylsilyl)ethynyl)-9H-carbazole (1.0 eq) obtained from the previous step in a mixture of methanol and a co-solvent like tetrahydrofuran (THF) if needed for solubility.
-
Add a catalytic amount of potassium carbonate (K₂CO₃, e.g., 0.1-0.2 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic solution under reduced pressure to yield 9-ethynyl-9H-carbazole, which can be further purified by recrystallization or column chromatography if necessary.
-
Reactivity and Applications
The ethynyl group in 9-ethynyl-9H-carbazole is a highly versatile functional handle that allows for a wide range of chemical transformations, making it a valuable precursor in various fields.
Caption: Key application areas of 9-ethynyl-9H-carbazole.
Polymerization
The terminal alkyne functionality allows 9-ethynyl-9H-carbazole to undergo polymerization to form poly(9-ethynyl-9H-carbazole). The resulting polymer would possess a conjugated backbone, and the carbazole side chains can facilitate charge transport. Such polymers are of interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[11]
Click Chemistry
9-ethynyl-9H-carbazole is an excellent substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective synthesis of 1,2,3-triazole-linked carbazole derivatives. This methodology is widely used for the construction of complex molecular architectures, bioconjugation, and the development of functional materials.
Organic Electronics
Carbazole derivatives are well-known for their excellent hole-transporting properties, high thermal stability, and wide energy gap.[12] The ethynyl group in 9-ethynyl-9H-carbazole can be used to extend the conjugation of the molecule through coupling reactions, leading to the synthesis of novel materials for OLEDs, OPVs, and organic field-effect transistors (OFETs).[11]
Drug Discovery
The carbazole nucleus is a prominent scaffold in many biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of activities including anticancer, antimicrobial, and antioxidant properties. The ethynyl group provides a reactive site for the introduction of various pharmacophores, enabling the synthesis of novel carbazole-based drug candidates.
Conclusion
9-ethynyl-9H-carbazole is a molecule of significant synthetic utility and potential for a broad range of applications. Its straightforward synthesis via Sonogashira coupling and the high reactivity of the terminal alkyne group make it an attractive building block for the creation of complex molecular systems. As research in materials science and medicinal chemistry continues to advance, the importance of versatile synthons like 9-ethynyl-9H-carbazole is expected to grow, paving the way for the development of new functional materials and therapeutic agents.
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